![molecular formula C15H17IN4OSi B8446873 5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine CAS No. 927872-71-7](/img/structure/B8446873.png)
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine
Overview
Description
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine is a complex organic compound that features a pyrimidine core substituted with an iodo and a trimethylsilyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine typically involves multiple steps. One common method includes the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: The trimethylsilyl ethynyl group can engage in coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Trimethylsilyl iodide: Used for introducing the trimethylsilyl group.
Palladium catalysts: Commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology and Medicine:
Industry: Could be used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-[(Trimethylsilyl)ethynyl]aniline: Shares the trimethylsilyl ethynyl group and is used in similar synthetic applications.
1-Iodo-2-(trimethylsilyl)acetylene: Another compound with a trimethylsilyl ethynyl group, used to study reactivity in various chemical contexts.
Uniqueness
5-[2-Iodo-5-[2-(trimethylsilyl)ethynyl]phenoxy]-2,4-pyrimidinediamine is unique due to its combination of a pyrimidine core with both an iodo and a trimethylsilyl ethynyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development.
Properties
CAS No. |
927872-71-7 |
|---|---|
Molecular Formula |
C15H17IN4OSi |
Molecular Weight |
424.31 g/mol |
IUPAC Name |
5-[2-iodo-5-(2-trimethylsilylethynyl)phenoxy]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H17IN4OSi/c1-22(2,3)7-6-10-4-5-11(16)12(8-10)21-13-9-19-15(18)20-14(13)17/h4-5,8-9H,1-3H3,(H4,17,18,19,20) |
InChI Key |
HRNWQNTXHWSENW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1)I)OC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
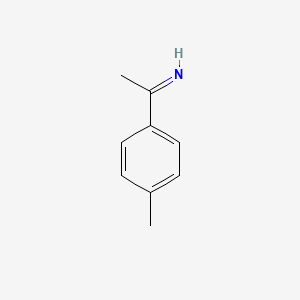
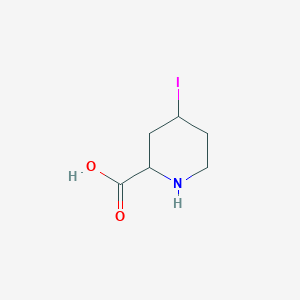
![4-[(azetidin-3-ylmethyl)amino]-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-(tetrahydro-2H-pyran-4-ylamino)benzamide](/img/structure/B8446816.png)
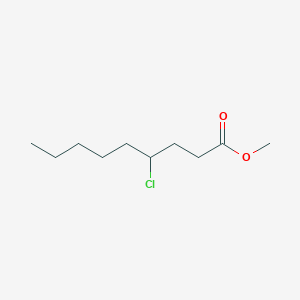
![Tert-butyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B8446823.png)
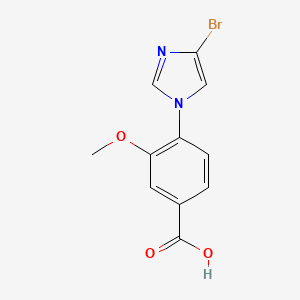
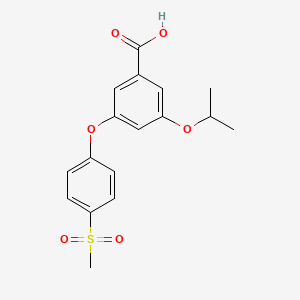
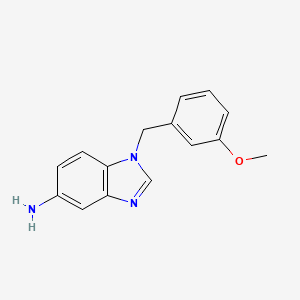
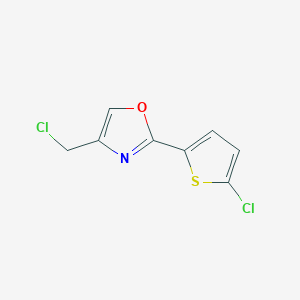
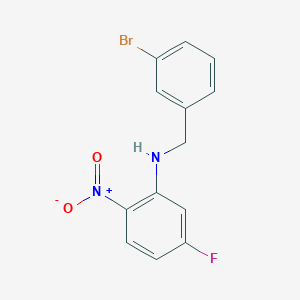
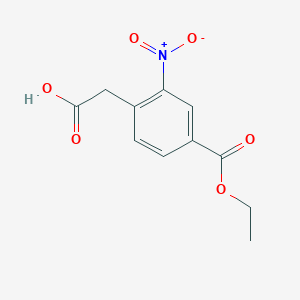
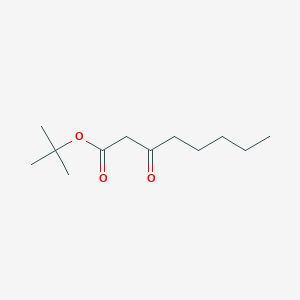
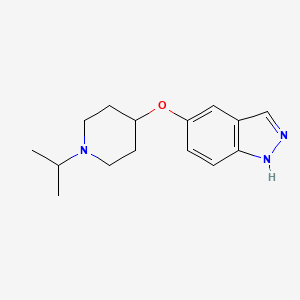
![methyl 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8446898.png)
